

Spectroscopic Data for 2-Bromo-2-ethylbutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-2-ethylbutanoic acid

CAS No.: 5456-23-5

Cat. No.: B1267322

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Introduction

2-Bromo-2-ethylbutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2-Bromo-2-ethylbutanoic acid**.

It is important to note that, at the time of this writing, experimental spectroscopic data for **2-Bromo-2-ethylbutanoic acid** is not readily available in the public domain. Therefore, the data presented herein is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted Spectroscopic Data

The predicted ^1H NMR, ^{13}C NMR, and IR data for **2-Bromo-2-ethylbutanoic acid** are summarized in the tables below. These predictions are based on the known spectral data of

related compounds such as 2-ethylbutyric acid and other α -bromo carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~2.1 - 2.3	Quartet	4H	-CH ₂ -
~1.0 - 1.2	Triplet	6H	-CH ₃

^{13}C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~175	Quaternary	-COOH
~60	Quaternary	C-Br
~30	Secondary	-CH ₂ -
~10	Primary	-CH ₃

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2500-3300	Strong, Broad	O-H	Stretching
~1710	Strong, Sharp	C=O	Stretching
~1200-1300	Medium	C-O	Stretching
~600-700	Medium to Strong	C-Br	Stretching

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of a compound like **2-Bromo-2-ethylbutanoic acid**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Bromo-2-ethylbutanoic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
 - Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The ¹³C NMR spectrum is acquired on the same instrument.
 - Proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope.

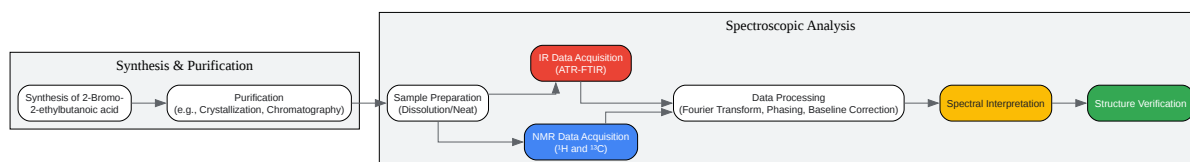
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:

- If the sample is a solid, a small amount is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). If it is a liquid, a single drop is applied.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded first.
 - The sample is then applied to the crystal, and the sample spectrum is acquired.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of $4000\text{-}400\text{ cm}^{-1}$.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound such as **2-Bromo-2-ethylbutanoic acid** is illustrated in the diagram below.



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Caption: General workflow for the synthesis and spectroscopic characterization of **2-Bromo-2-ethylbutanoic acid**.

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